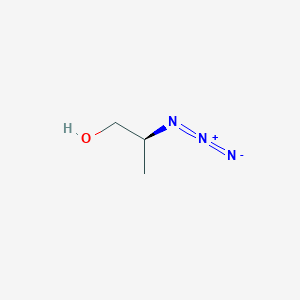

(2S)-2-Azidopropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Azidopropan-1-ol is a useful research compound. Its molecular formula is C3H7N3O and its molecular weight is 101.109. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

(2S)-2-Azidopropan-1-ol derivatives, specifically 2-amino-3-arylpropan-1-ols, have been explored for their antimalarial properties. They have shown moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents (D’hooghe et al., 2011).

Synthesis of Enantiomerically Enriched Compounds

The compound has been used in enzymatic resolution processes, particularly in biocatalytic azidolysis using the Codex HHDH P2E2 enzyme and sodium azide. This method facilitates the synthesis of novel regio- and enantioselective 1-azido-2-arylpropan-2-ols, which are crucial intermediates for producing enantiomerically enriched amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).

Solid-Phase Peptide Synthesis

This compound has been instrumental in solid-phase peptide synthesis. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has been reported, proving crucial for integrating diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The compatibility of this reaction with solid-phase peptide synthesis highlights its significance in the field (Tornøe et al., 2002).

Antifungal Applications

Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives has demonstrated high activity against Candida spp. strains. These compounds, exhibiting antifungal properties at low concentrations, have shown potential as Fluconazole analogs, presenting a significant step forward in antifungal medication research (Zambrano-Huerta et al., 2019).

Infrared Spectroscopy

4-Azidoproline (Azp), closely related to this compound, has been used to probe the stability of the polyproline II conformation in collagen. Its azido configurations have been studied through Fourier transform infrared (FTIR) spectroscopy, revealing that these configurations significantly influence the conformational stability of the polyproline II helix (Lee et al., 2012).

Conformational Control in Amino Acids

(4R)- and (4S)-Azidoprolines, derivatives of this compound, have shown their capacity to direct conformation and serve as sites for functionalization in amino acids. Their influence on the stability of the polyproline II helix and their role as molecular scaffolds for further functionalization, especially using click chemistry, underline their significance in structural biology and chemistry (Erdmann et al., 2009).

Properties

IUPAC Name |

(2S)-2-azidopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVUDQMCBGGPRV-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2627638.png)

![1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2627641.png)

![8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2627648.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2627649.png)

![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2627654.png)

![3-decyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627655.png)